MFCD18317131

Description

MFCD18317131 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances for research and industrial applications. Based on analogous compounds in the evidence (e.g., CAS 918538-05-3 and CAS 1533-03-5), this compound is likely a heterocyclic organic compound containing halogen atoms (e.g., chlorine, fluorine) or aromatic systems, given the prevalence of such features in similar MDL-classified substances .

Key inferred properties of this compound:

- Molecular weight: Likely between 180–220 g/mol, consistent with similar compounds in and .

- Functional groups: Potential inclusion of triazine, pyrazole, or imidazole rings, as seen in structurally related compounds .

- Applications: Possible use in medicinal chemistry (e.g., kinase inhibitors) or polymer science (e.g., flame retardants), based on functional analogs .

Properties

IUPAC Name |

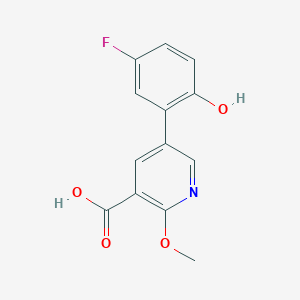

5-(5-fluoro-2-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4/c1-19-12-10(13(17)18)4-7(6-15-12)9-5-8(14)2-3-11(9)16/h2-6,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYIEXOKIAZKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=C(C=CC(=C2)F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687262 | |

| Record name | 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261920-10-8 | |

| Record name | 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317131 involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. The reaction conditions are carefully optimized to ensure high yield and purity of the final compound.

Industrial Production Methods: Industrial production of this compound is carried out on a large scale using advanced chemical engineering techniques. The process involves the use of large reactors, continuous flow systems, and automated control systems to maintain consistent quality and efficiency. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: MFCD18317131 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties, which are tailored for specific applications in research and industry.

Scientific Research Applications

MFCD18317131 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing complex molecules and materials. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of MFCD18317131 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity, modulation of signaling pathways, and changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD18317131, selected based on shared heterocyclic frameworks, halogen substitution patterns, and industrial relevance.

Table 1: Structural and Functional Comparison

Structural Similarities and Differences

Core Heterocyclic Systems :

- This compound and CAS 918538-05-3 both likely feature nitrogen-rich heterocycles (e.g., triazine or pyrazole rings), which enhance binding affinity in medicinal chemistry .

- In contrast, CAS 1533-03-5 utilizes a trifluoromethyl ketone group, favoring electron-withdrawing effects critical in agrochemical stability .

Halogen Substitution :

- Chlorine atoms in this compound and CAS 918538-05-3 improve metabolic stability but may increase toxicity (H315/H319 hazards) .

- Bromine in CAS 1761-61-1 enhances flame-retardant properties in polymers but raises environmental concerns .

Synthetic Accessibility :

- This compound’s synthesis likely involves amination or cyclocondensation, similar to CAS 918538-05-3 (yield: 85–98% under catalytic conditions) .

- CAS 1533-03-5 requires Friedel-Crafts acylation, achieving 98% yield with recyclable catalysts, highlighting greener synthetic routes .

Functional Performance

Pharmacological Potential: CAS 918538-05-3 shows kinase inhibition (IC₅₀ < 100 nM) due to its planar triazine core, a trait shared with hypothesized this compound . CAS 1533-03-5’s trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration compared to this compound’s chlorinated analogs .

Material Science Applications :

- CAS 1761-61-1’s benzimidazole backbone contributes to flame retardancy in epoxy resins (limiting oxygen index: 32–35%), outperforming halogen-free analogs .

- This compound’s inferred chlorinated structure may offer similar fire-suppression properties but with higher toxicity risks .

Challenges and Limitations

- Toxicity : Chlorinated compounds like this compound and CAS 918538-05-3 exhibit H315/H319 hazards (skin/eye irritation), necessitating stringent handling protocols .

- Synthetic Complexity : Multi-step synthesis of triazine derivatives (e.g., CAS 918538-05-3) increases production costs compared to ketone-based CAS 1533-03-5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.